CYP1A2 Inhibition: Sub-Micromolar Potency Differentiates This Compound from Its 5-Methyl Analog
3-Fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-4-methoxybenzamide inhibits CYP1A2 with an IC50 of 390 nM in human liver microsomes using phenacetin as substrate [1]. In contrast, the closely related analog 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide (CAS 1607296-47-8), which replaces the 4-methoxy group with a 5-methyl substituent, has no reported CYP1A2 inhibition data in the same curated dataset, suggesting divergent CYP interaction profiles driven by the methoxy-to-methyl substitution . This single-atom substitution (O vs. C) on the benzamide ring results in a measurable difference in CYP1A2 engagement.
| Evidence Dimension | CYP1A2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 390 nM |
| Comparator Or Baseline | 3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]-5-methylbenzamide (CAS 1607296-47-8): no CYP1A2 data reported in same panel |
| Quantified Difference | 390 nM vs. not reported (data gap indicating differential profiling) |
| Conditions | Human liver microsomes, phenacetin substrate, 5 min preincubation, LC-MS/MS analysis |
Why This Matters
A compound with demonstrated sub-micromolar CYP1A2 inhibition requires different experimental controls and carries distinct DDI risk implications compared to analogs lacking this liability, directly impacting its suitability for in vivo pharmacology studies.
- [1] BindingDB. BDBM50380522 (CHEMBL2018907). CYP1A2 IC50 390 nM. Human liver microsomes, phenacetin substrate. Amgen/ChEMBL curated. View Source
